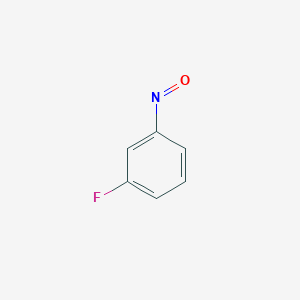
1-Fluoro-3-nitrosobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-3-nitrosobenzene is an organic compound characterized by the presence of a fluorine atom and a nitroso group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Fluoro-3-nitrosobenzene can be achieved through several methods:
Reduction of Nitro Precursors: One common method involves the reduction of 1-fluoro-3-nitrobenzene using reducing agents such as iron or tin in the presence of hydrochloric acid.
Oxidation of Amino Precursors: Another approach is the oxidation of 1-fluoro-3-aminobenzene using oxidizing agents like peroxyacetic acid.
Direct Nitrosation: Direct nitrosation of 1-fluorobenzene using nitrosyl chloride in the presence of a catalyst can also yield this compound.
Análisis De Reacciones Químicas
1-Fluoro-3-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-fluoro-3-nitrobenzene.
Reduction: Reduction reactions can convert it to 1-fluoro-3-aminobenzene.
Substitution: The nitroso group can be substituted by nucleophiles such as phenols in the presence of potassium carbonate.
Dimerization: It can dimerize to form azodioxides under certain conditions.
Common reagents used in these reactions include reducing agents like iron and tin, oxidizing agents like peroxyacetic acid, and nucleophiles like phenols. The major products formed from these reactions include 1-fluoro-3-nitrobenzene, 1-fluoro-3-aminobenzene, and azodioxides.
Aplicaciones Científicas De Investigación
1-Fluoro-3-nitrosobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluoroaromatic compounds and pharmaceuticals.
Biology: It serves as a probe in the study of enzyme-catalyzed reactions and the mechanisms of nitrosation.
Medicine: Its derivatives are investigated for potential therapeutic applications.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-3-nitrosobenzene involves its reactivity towards nucleophiles, electrophiles, and radicals. The nitroso group confers ambiphilic properties, allowing it to participate in various reactions such as nitroso Diels-Alder, nitroso ene, and nitrosoaldol reactions . These reactions are facilitated by the unique nitrogen-oxygen combination in the nitroso group, which interacts with molecular targets and pathways involved in these processes.
Comparación Con Compuestos Similares
1-Fluoro-3-nitrosobenzene can be compared with other similar compounds such as:
Nitrosobenzene: Unlike this compound, nitrosobenzene lacks a fluorine atom, which affects its reactivity and applications.
1-Fluoro-3-nitrobenzene: This compound has a nitro group instead of a nitroso group, leading to different chemical properties and reactivity.
1-Fluoro-3-aminobenzene: The presence of an amino group instead of a nitroso group results in different applications and reactivity patterns.
The uniqueness of this compound lies in its ambiphilic nature and the presence of both fluorine and nitroso groups, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C6H4FNO |
|---|---|
Peso molecular |
125.10 g/mol |
Nombre IUPAC |
1-fluoro-3-nitrosobenzene |
InChI |
InChI=1S/C6H4FNO/c7-5-2-1-3-6(4-5)8-9/h1-4H |
Clave InChI |
JSEVUNYSFUYUEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


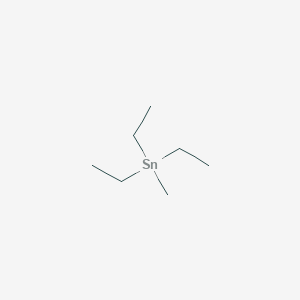
![Naphtho[1,2-c][1,2,5]selenadiazole](/img/structure/B14747081.png)
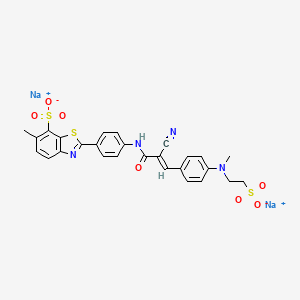
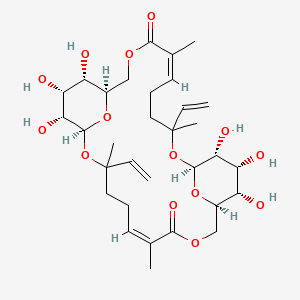
![[(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)

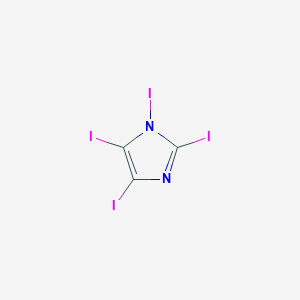
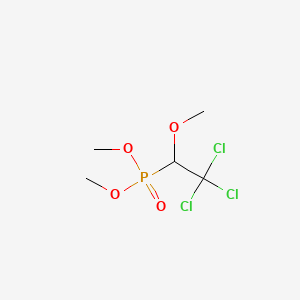
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14747123.png)
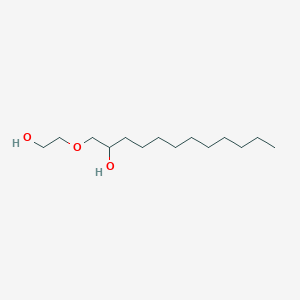



![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)
